(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine
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Overview
Description
(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine: is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine typically involves the trifluoromethylation of secondary amines. One common method utilizes sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethylating agent . This reaction is carried out under mild conditions and demonstrates good functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, (2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can influence the reactivity and stability of the resulting compounds .
Biology: In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound for investigating the interactions between trifluoromethylated molecules and biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as increased thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which (2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the binding affinity and selectivity of the compound towards these targets, potentially modulating their activity .
Comparison with Similar Compounds
- (2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine
- (2S)-1-[3-(trifluoromethyl)benzyl]propan-2-amine
Uniqueness: Compared to similar compounds, (2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine is unique due to the presence of the pyridine ring, which can impart different electronic and steric properties. This can result in distinct reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11F3N2 |
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Molecular Weight |
204.19 g/mol |
IUPAC Name |
(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine |
InChI |
InChI=1S/C9H11F3N2/c1-6(13)4-7-2-3-14-5-8(7)9(10,11)12/h2-3,5-6H,4,13H2,1H3/t6-/m0/s1 |
InChI Key |
GJQAXSOTQQMWLS-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CC1=C(C=NC=C1)C(F)(F)F)N |
Canonical SMILES |
CC(CC1=C(C=NC=C1)C(F)(F)F)N |
Origin of Product |
United States |
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